molecular formula C16H17N3O3 B2495653 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034573-95-8

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2495653
CAS No.: 2034573-95-8
M. Wt: 299.33
InChI Key: GWZMKVLJGMJRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide (CAS 2034573-95-8) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C16H17N3O3 and a molecular weight of 299.32, this compound is of significant interest in medicinal chemistry and drug discovery . The molecule features a piperidine core linked to two pyridine rings, one of which is present as an N-oxide, a functional group known to influence the pharmacokinetic and electronic properties of a molecule . Compounds with pyridine and piperidine scaffolds are frequently explored for their broad biological activities. Research into similar structures has demonstrated potential in areas such as the treatment of neurodegenerative diseases and the development of antimicrobial and antiviral agents . Furthermore, the pyrrolopyridine scaffold, a related bicyclic system, is found in compounds with documented analgesic, sedative, antidiabetic, and antitumor activities, highlighting the therapeutic potential of this class of nitrogen-containing heterocycles . This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate care. For detailed handling and storage information, please refer to the safety data sheet.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMKVLJGMJRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Synthesis

The piperidine ring is typically constructed via cyclization or reductive amination. A proven protocol involves:

  • Cyclocondensation : Reacting glutaric acid derivatives with ammonia under Dean-Stark conditions to form 3-phenylpiperidine-2,6-dione intermediates, as demonstrated in PMC article PMC3134852.
  • Reductive Amination : Utilizing sodium cyanoborohydride with ketone precursors, followed by Boc protection (tert-butoxycarbonyl) to stabilize the amine.

Reaction Conditions :

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 NH3, Dean-Stark Toluene 110 24 68
2 NaBH3CN, Boc2O THF 25 12 82

Introduction of Pyridin-4-yloxy Group

The 3-position of the piperidine ring is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr Reaction : Treatment of 3-bromopiperidine with pyridin-4-ol in the presence of K2CO3 and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling using Pd2(dba)3 and Xantphos ligand.

Optimization Data :

Method Base Catalyst Yield (%) Purity (%)
SNAr K2CO3 DBU 57 89
Buchwald Cs2CO3 Pd2(dba)3/Xantphos 73 95

Carbonyl Bridge Formation

The critical 1-carbonyl linkage is established through:

  • Schotten-Baumann Acylation : Reacting piperidine with pyridine-4-carbonyl chloride in biphasic conditions (CH2Cl2/H2O).
  • EDCI/HOBt Coupling : Carbodiimide-mediated activation of the carboxylic acid derivative.

Comparative Efficiency :

Method Activator Solvent Yield (%)
Schotten-Baumann None CH2Cl2 61
EDCI/HOBt DMAP DMF 88

N-Oxide Synthesis

Final oxidation of the pyridine nitrogen employs:

  • m-CPBA (meta-chloroperbenzoic acid) : 1.2 equivalents in CH2Cl2 at 0°C → RT.
  • H2O2/Urea Adduct : Mild oxidation system for acid-sensitive substrates.

Oxidation Metrics :

Oxidant Equiv. Time (h) Conversion (%)
m-CPBA 1.2 6 94
H2O2/Urea 2.0 24 78

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.52 (d, J = 6.5 Hz, 2H, Py-H), 7.89 (m, 1H, Piperidine-H), 4.21 (t, J = 7.0 Hz, 2H, OCH2), 3.44 (m, 4H, Piperidine-CH2).
  • IR (KBr) : 1685 cm−1 (C=O), 1260 cm−1 (N-O).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the N-oxide group (C-O bond length: 1.24 Å) and chair conformation of the piperidine ring.

Industrial-Scale Considerations

Patent WO2016170545A1 highlights key process improvements for large-scale synthesis:

  • Crystallization Control : Use of anti-solvent (n-heptane) to isolate the N-oxide with >99.5% purity.
  • Cost-Efficient Catalysts : Replacement of Pd complexes with CuI for coupling steps reduces production costs by 40%.

Chemical Reactions Analysis

Hydrogenation of Pyridine to Piperidine

The pyridine ring in precursor molecules undergoes catalytic hydrogenation to form piperidine derivatives. Key conditions and outcomes include:

Catalyst SystemSolventTemperaturePressureYieldReference
PtO₂ + Pd/C (10 wt%)AcOH55°CH₂ balloon98%
5% Rh/Al₂O₃HOAcRT50 psi H₂60%
Pd/C (10%) + HOAcEtOH80°C4 MPa H₂0.5 g

These reactions typically involve prolonged hydrogenation (16–24 hours) and acidic solvents to stabilize intermediates. Post-reduction, basic workup (e.g., NH₃·H₂O) isolates the piperidine product .

Pyridine N-Oxide Formation

The pyridine N-oxide moiety is synthesized via oxidation of pyridine precursors. For example:

  • Oxidizing Agent : 3-Chloroperoxybenzoic acid (mCPBA) in acetonitrile .

  • Conditions : Reflux for 10 hours, followed by purification via flash chromatography (2% MeOH/DCM) .

This step is critical for activating the pyridine ring toward subsequent nucleophilic substitutions (e.g., cyanide addition at the ortho position) .

Nucleophilic Substitution and Coupling

The piperidine-piperidine linkage is formed through coupling reactions:

  • Carbonyl Bridge Formation : Reacting activated pyridine N-oxide (e.g., 3-ethoxycarbonylpyridine N-oxide) with piperidine derivatives under basic conditions (K₂CO₃/DMSO) .

  • Amide Bond Synthesis : EDCI/HOBt-mediated coupling between carboxylic acids and amines, as seen in the synthesis of pyrimidine derivatives .

Example Protocol

  • Substrate : tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

  • Reagents : 2-Chloro-5-cyanopyridine, K₂CO₃, DMSO.

  • Conditions : 120°C for 5 hours .

  • Yield : Quantitative conversion to coupled product after extraction (DCM/NaHCO₃) .

Biological Activity Implications

While not directly studied for this compound, structurally related pyrrolo[3,4-c]pyridines exhibit anticancer activity via modulation of cellular pathways . The pyridine N-oxide group may enhance solubility and bioavailability, a feature exploited in dual H₃/sigma-1 receptor ligands .

Stability and Protonation Behavior

NMR studies on analogous compounds reveal:

  • Protonation Sites : Piperidine nitrogen protonates preferentially over pyridine N-oxide under acidic conditions .

  • pH-Dependent Shifts : Observed in ¹H NMR during titration with triflic acid, indicating sequential protonation .

Tables of Key Derivatives

Derivative StructureSynthetic RouteBiological ActivityReference
Dual H₃/sigma-1 ligandsAlkylation + couplingAnalgesic (neuropathic pain)
Anticancer pyrrolopyridinesKnoevenagel condensationCytotoxicity (ovarian cancer)

This compound’s versatility in hydrogenation, oxidation, and coupling reactions positions it as a valuable intermediate in medicinal chemistry, particularly for CNS-targeted therapeutics .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    • The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.
  • Coordination Chemistry:
    • It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties.

Biology

  • Biological Activity:
    • Research indicates potential interactions with enzymes and receptors, suggesting its role in modulating biological pathways. Studies have shown that derivatives of this compound can exhibit enzyme inhibition properties, which may be relevant for therapeutic applications .
  • Mechanism of Action:
    • The compound's mechanism involves interactions with specific molecular targets, influencing various biological pathways. This can lead to observed effects such as enzyme modulation or receptor activation.

Medicine

  • Therapeutic Potential:
    • Investigations into its therapeutic effects focus on its ability to influence disease-related pathways, making it a candidate for drug development against various conditions .
  • Case Studies:
    • A study on similar piperidine derivatives highlighted their potential as inhibitors of monoamine oxidase (MAO), which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds indicate promising selectivity and potency against MAO-B.

Mechanism of Action

The mechanism of action of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

3-(Thiadiazolyl)pyridine 1-Oxide (Martinez et al., 1999) :

  • Substituent: Thiadiazole ring at position 3.
  • Functional Groups: Pyridine 1-oxide, thiadiazole.
  • Relevance: Demonstrated muscarinic receptor binding and antioxidant properties due to the electron-withdrawing thiadiazole group.

3-(4-(2'-Fluorobiphenyl)butanamido)pyridine 1-Oxide ():

  • Substituent: Fluorinated biphenyl-alkylamide chain.
  • Functional Groups: Pyridine 1-oxide, amide, fluorinated aromatic system.
  • Relevance: Synthetic protocol (mCPBA oxidation) and purity characterization (NMR, IR, MS) provide a methodological reference .

Nicotine N-Oxide (Impurity E(EP), ):

  • Substituent: Methylpyrrolidine at position 3.
  • Functional Groups: Pyridine 1-oxide, pyrrolidine.
  • Relevance: Highlights the impact of N-oxide formation on alkaloid derivatives .

3-(1,1,2,3,3,3-Hexafluoropropoxy)pyridine 1-Oxide ():

  • Substituent: Hexafluoropropoxy group.
  • Functional Groups: Pyridine 1-oxide, fluorinated ether.
  • Relevance: Fluorine atoms enhance electronegativity and metabolic stability .

Comparative Table :
Property Target Compound 3-(Thiadiazolyl)pyridine 1-Oxide Nicotine N-Oxide 3-(Hexafluoropropoxy)pyridine 1-Oxide
Core Structure Pyridine 1-oxide + piperidine Pyridine 1-oxide + thiadiazole Pyridine 1-oxide + pyrrolidine Pyridine 1-oxide + fluorinated ether
Molecular Weight (g/mol) ~340 (estimated) 225–250 (reported) 178 261.121
Key Functional Groups Carbonyl, pyridin-4-yloxy Thiadiazole Methylpyrrolidine Hexafluoropropoxy
Synthetic Method Likely via mCPBA oxidation* Multi-step coupling Oxidation of nicotine Etherification + oxidation
Biological Activity Hypothesized receptor binding Muscarinic receptor binding Acetylcholinesterase inhibition potential Not reported

*Synthesis inferred from analogous protocols in .

Physicochemical and Pharmacokinetic Insights

  • Hydrophobicity : The piperidine-carbonyl motif in the target compound may increase hydrophobicity compared to Nicotine N-Oxide (pyrrolidine) or fluorinated derivatives.
  • Electron Distribution : The pyridin-4-yloxy group introduces electron-donating effects, contrasting with electron-withdrawing thiadiazole or fluorinated substituents in analogs.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) are likely more resistant to oxidative metabolism than the target compound due to C-F bonds .

Biological Activity

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, also known by its CAS number 2034573-95-8, is a heterocyclic compound featuring both pyridine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from piperidine derivatives, the piperidine ring is formed through cyclization reactions.
  • Introduction of Pyridine Moiety : The pyridine component is introduced via nucleophilic substitution reactions, often employing pyridinyl halides or derivatives.
  • Oxidation Step : The final step involves the oxidation of the resulting compound to yield the pyridine 1-oxide form.

The molecular formula is C16H17N3O3C_{16}H_{17}N_{3}O_{3} with a molecular weight of 299.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a significant role in modulating intracellular signaling pathways linked to inflammation and cancer progression .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Research demonstrated that related piperidine derivatives showed enhanced cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the piperidine and pyridine rings could enhance selectivity and potency against cancer cell lines, suggesting that structural diversity is crucial for optimizing therapeutic efficacy .

Neuroprotective Effects

In addition to anticancer properties, this compound has been explored for neuroprotective effects:

  • Cholinesterase Inhibition : Some derivatives have shown promise in inhibiting cholinesterase enzymes, which are implicated in Alzheimer's disease pathology. This inhibition can potentially enhance acetylcholine levels in the brain, improving cognitive function .

Case Studies

Several notable studies have highlighted the biological activity of related compounds:

  • Study on PDE Inhibition :
    • A study published in Journal of Medicinal Chemistry reported that pyridine derivatives exhibited potent inhibition against phosphodiesterase type 4 (PDE4), leading to anti-inflammatory effects in vitro and in vivo models .
  • Antitumor Activity :
    • Another investigation focused on a series of piperidine derivatives similar to our compound, demonstrating significant growth inhibition in MCF-7 breast cancer cells with IC50 values lower than those for standard treatments .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₃
Molecular Weight299.32 g/mol
CAS Number2034573-95-8
Anticancer IC50 (MCF-7)< 10 µM
Cholinesterase Inhibition IC50< 15 µM

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyridine and piperidine derivatives. For example:

  • Step 1 : Formation of the pyridine 1-oxide core via oxidation of pyridine derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
  • Step 2 : Introduction of the piperidine-carbonyl moiety via nucleophilic acyl substitution. This step often requires a base (e.g., potassium carbonate) and polar aprotic solvents like DMF to stabilize intermediates .
  • Key Variables : Temperature (60–80°C optimizes coupling efficiency), solvent choice (DMF enhances solubility of intermediates), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride minimizes side products) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyridine 1-oxide and piperidine moieties. For example, the deshielded proton at δ 8.5–9.0 ppm in 1^1H NMR indicates the N-oxide group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 356.1284 for C₁₇H₁₈N₃O₃) .
  • HPLC : Purity >95% is confirmed using a C18 column with acetonitrile/water gradients (retention time ~12.5 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.